molecular formula C16H20ClN3OS B6473221 N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640959-91-5

N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6473221
CAS No.: 2640959-91-5
M. Wt: 337.9 g/mol
InChI Key: DJPZXJJNEWPVOL-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzothiazole group, which is a bicyclic compound consisting of a benzene ring fused to a thiazole ring .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would have a pyrrolidine ring substituted with a benzothiazole group and a tert-butyl carboxamide group . The benzothiazole group would likely contribute to the compound’s aromaticity, while the tert-butyl group could add steric bulk .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the benzothiazole group might contribute to its aromaticity and potentially its UV/Vis absorption properties .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzothiazole derivatives have been studied for their antimicrobial activity .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. Given the biological activity of some benzothiazole and pyrrolidine derivatives, it could be interesting to explore its potential biological activities .

Properties

IUPAC Name

N-tert-butyl-1-(4-chloro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-16(2,3)19-14(21)10-7-8-20(9-10)15-18-13-11(17)5-4-6-12(13)22-15/h4-6,10H,7-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZXJJNEWPVOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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